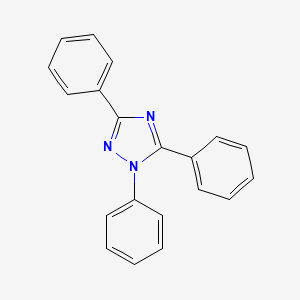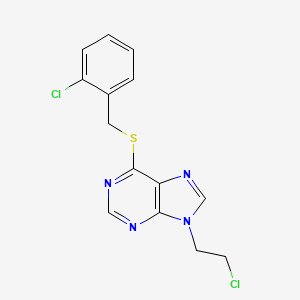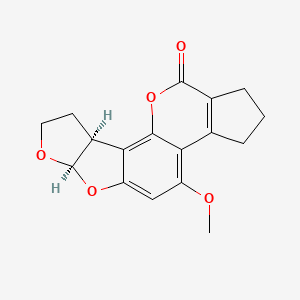
Tetrahydrodeoxoaflatoxin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrodeoxoaflatoxin B1 is a derivative of aflatoxin B1, a potent mycotoxin produced by certain species of Aspergillus fungi. This compound is of significant interest due to its structural modifications, which may alter its biological activity and toxicity compared to its parent compound, aflatoxin B1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrodeoxoaflatoxin B1 involves the hydrogenation of aflatoxin B1. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the aflatoxin B1 molecule to its tetrahydrodeoxo form .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial hydrogenation reactors, which can handle higher volumes of reactants and maintain precise control over reaction conditions. The purification of the final product is achieved through chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrodeoxoaflatoxin B1 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can be achieved using stronger reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce further reduced forms of the compound .
Scientific Research Applications
Tetrahydrodeoxoaflatoxin B1 has several scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of aflatoxin derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential effects on cellular processes and its role in carcinogenesis.
Industry: Utilized in the development of detection methods for aflatoxin contamination in food and feed products
Mechanism of Action
The mechanism of action of tetrahydrodeoxoaflatoxin B1 involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. It also induces oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Aflatoxin B1: The parent compound, known for its high toxicity and carcinogenicity.
Aflatoxin G1: Another aflatoxin with similar toxicological properties.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, found in milk and dairy products.
Uniqueness
Tetrahydrodeoxoaflatoxin B1 is unique due to its structural modifications, which may result in different biological activities and toxicities compared to its parent compound. These differences make it a valuable compound for studying the structure-activity relationships of aflatoxins and developing strategies to mitigate their harmful effects .
Properties
CAS No. |
1503-44-2 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-7-12-14(10-5-6-20-17(10)21-12)15-13(11)8-3-2-4-9(8)16(18)22-15/h7,10,17H,2-6H2,1H3/t10-,17+/m0/s1 |
InChI Key |
QXRAODUQDRHZQC-DYZYQPBXSA-N |
Isomeric SMILES |
COC1=C2C3=C(CCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(CCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
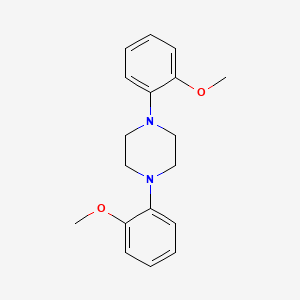
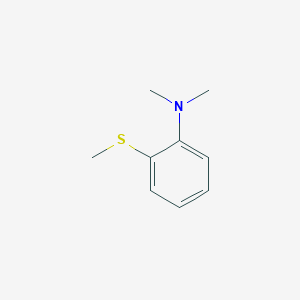
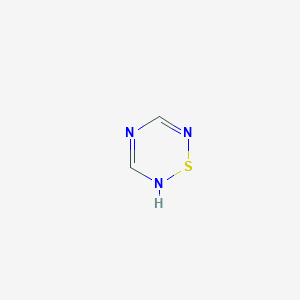
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
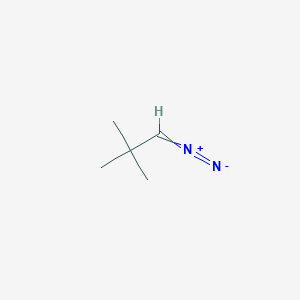
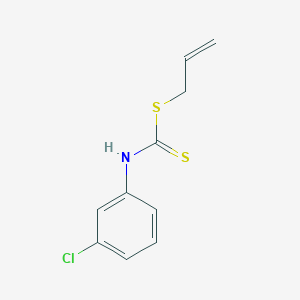
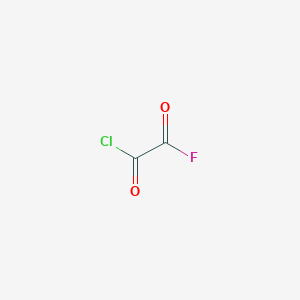
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
